(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Beschreibung
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by a 2-methylpropyl (isobutyl) group and a 3-(trifluoromethyl)benzyl substituent. The trifluoromethyl group at the meta position of the aromatic ring enhances lipophilicity and metabolic stability, while the isobutyl chain may influence solubility and steric interactions. Its CAS registry number is 331741-94-7 (free base) , with the hydrochloride salt likely synthesized via protonation of the free amine.
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHTBHPUPXIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as TM-T50011, is a synthetic compound with significant biological activity, particularly as a selective agonist for serotonin receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H17ClF3N
- Molecular Weight : 267.72 g/mol
- CAS Number : 912290-75-6
The compound features a 2-methylpropyl group and a trifluoromethyl-substituted phenyl moiety, which enhance its lipophilicity and receptor binding affinity. These properties make it a candidate for further pharmacological investigations.
TM-T50011 primarily interacts with the 5-HT2A and 5-HT2C serotonin receptors, which are G protein-coupled receptors prevalent in the central nervous system. By mimicking serotonin, this compound influences various physiological processes, including mood regulation and neuroendocrine functions .
Table 1: Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2A | 10 nM | |
| 5-HT2C | 15 nM |
Biological Activity
Research indicates that TM-T50011 exhibits notable effects on neurotransmitter systems. Its selective targeting of serotonin receptors has implications in understanding various physiological and pathological conditions.
Case Studies
- Neuropharmacology : In studies involving animal models, TM-T50011 demonstrated anxiolytic-like effects comparable to established anxiolytics. Its ability to modulate serotonin levels suggests potential use in treating anxiety disorders.
- Cancer Research : Preliminary studies have explored its anti-cancer properties. Compounds with similar trifluoromethyl substitutions have shown enhanced activity against certain cancer cell lines, indicating that TM-T50011 may also possess cytotoxic effects against tumors .
Table 2: Anti-Cancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| TM-T50011 | HCT116 | 22.4 | |
| Doxorubicin | HCT116 | 52.1 | |
| Similar Trifluoromethyl Compounds | Various | <20 |
Structural Insights and Comparisons
The trifluoromethyl group significantly influences the compound's biological activity by enhancing hydrophobic interactions with target proteins. This modification often leads to improved potency compared to non-fluorinated analogs.
Table 3: Structural Comparisons
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | Trifluoromethyl group | High receptor affinity |
| Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride | Butyl group instead of methylpropyl | Lower activity |
| 2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | Similar trifluoromethyl substitution | Moderate activity |
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonism
TM-T50011 acts as a selective agonist for the 5-HT2A and 5-HT2C serotonin receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in various physiological processes, including mood regulation, cognition, and appetite control. The compound's ability to mimic serotonin allows researchers to study the physiological effects mediated by these receptors in both healthy and pathological conditions.
Neuropharmacology Studies
Due to its receptor selectivity, (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been employed in neuropharmacological studies to explore:
- Mood Disorders: Investigating the role of serotonin in depression and anxiety disorders.
- Cognitive Function: Understanding how serotonin signaling influences learning and memory.
- Appetite Regulation: Examining the effects of serotonin on feeding behavior and metabolic processes.
Preclinical Drug Development
The compound's interaction with serotonin receptors makes it a candidate for preclinical drug development aimed at treating conditions such as:
- Depression
- Anxiety disorders
- Obesity
Researchers are investigating its potential as a therapeutic agent that could provide benefits by modulating serotonergic signaling pathways.
Case Study 1: Mood Regulation
In a study examining the effects of TM-T50011 on mood regulation, researchers found that administration of the compound led to significant changes in behavior in animal models. These changes were correlated with alterations in serotonin levels, highlighting its potential utility in developing antidepressant therapies.
Case Study 2: Appetite Control
Another study focused on the effects of TM-T50011 on appetite regulation demonstrated that it could reduce food intake in test subjects. The findings suggest that targeting the 5-HT2C receptor may provide a novel approach to managing obesity by influencing satiety signals.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a class of trifluoromethylphenyl-substituted amines. Key structural analogues and their differences include:
| Compound Name | Substituents | Melting Point (°C) | Key Spectral Features (¹H NMR) | Source |
|---|---|---|---|---|
| (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | 3-(trifluoromethyl)benzyl, 2-methylpropyl | Not reported | Expected: δ ~4.5–4.6 ppm (benzyl CH₂), aromatic signals ~7.5–8.0 ppm | |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (37) | 4-(trifluoromethyl)benzyl, 3-nitro-triazole propyl | 127–128 | δ 4.61 (t, J = 7.0 Hz, 2H), aromatic signals ~7.8 ppm | |
| [3,5-bis(Trifluoromethyl)phenyl]methyl-substituted amine (29) | 3,5-bis(trifluoromethyl)benzyl, 3-nitro-triazole propyl | 138–140 (dec.) | δ 8.06 (s, 4H, aromatic), δ 4.60–4.48 (br m, 6H) | |
| [4-(Trifluoromethyl)phenyl]methyl-bis-amine (38) | Bis(4-(trifluoromethyl)benzyl), 3-nitro-triazole propyl | 184–186 | δ 4.60–4.48 (br m, 6H), δ 2.54 (br m, 2H) |
Key Observations :
- Bis-Trifluoromethyl Derivatives : Compounds with dual trifluoromethyl groups (e.g., 29) exhibit higher melting points (138–140°C vs. 127–128°C for 37), attributed to increased molecular symmetry and intermolecular interactions .
- Alkyl Chain Variations : Replacement of the 2-methylpropyl group with nitro-triazole propyl chains (e.g., 37) introduces polar functional groups, likely altering solubility and bioavailability .
Spectral and Physicochemical Properties
- ¹H NMR : The target compound’s benzyl CH₂ protons are expected near δ 4.5–4.6 ppm, similar to compound 29 (δ 4.60–4.48 ppm) . Aromatic protons adjacent to the trifluoromethyl group would resonate at δ ~7.5–8.0 ppm, distinct from para-substituted analogues (e.g., δ 7.8 ppm in compound 37) due to meta-substitution splitting patterns .
- Melting Point : The absence of polar nitro-triazole moieties in the target compound may result in a lower melting point compared to 37 (127–128°C) or 38 (184–186°C) .
Vorbereitungsmethoden
Stepwise Alkylation with Halides
A common route involves sequential alkylation of ammonia or a primary amine. For example, isobutylamine can react with 3-(trifluoromethyl)benzyl chloride in a controlled manner.
Procedure :
-
Isobutylamine (1.0 eq) is dissolved in anhydrous THF under inert atmosphere.
-
3-(Trifluoromethyl)benzyl chloride (1.1 eq) is added dropwise at 0°C, followed by a base (e.g., K₂CO₃) to neutralize HCl byproducts.
-
The mixture is stirred at room temperature for 12–24 hours, then quenched with water and extracted with dichloromethane.
Challenges :
-
Over-alkylation to tertiary amines is a risk. Using a slight excess of isobutylamine (1.2 eq) and monitoring reaction progress via TLC mitigates this.
-
The electron-withdrawing trifluoromethyl group reduces the electrophilicity of the benzyl chloride, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures.
Yield : ~60–75% (hypothetical, based on analogous benzylations in).
Gabriel Synthesis
Phthalimide Protection and Alkylation
This classical method prevents over-alkylation by temporarily protecting the amine as a phthalimide.
Procedure :
-
Potassium phthalimide (1.0 eq) reacts with 3-(trifluoromethyl)benzyl bromide in DMF at 60°C to form the N-alkyl phthalimide.
-
The intermediate is alkylated with isobutyl bromide using NaH as a base.
-
Deprotection with hydrazine hydrate releases the free amine, which is salted with HCl.
Limitations :
-
Requires harsh deprotection conditions.
-
Lower overall yields (~50–65%) compared to reductive amination.
Comparative Analysis of Methods
| Method | Conditions | Yield | Pros | Cons |
|---|---|---|---|---|
| Stepwise Alkylation | THF, K₂CO₃, 25°C | 60–75% | Simple setup | Risk of over-alkylation |
| Reductive Amination | MeOH, Pd/C, H₂ (50 psi) | 80–90% | High selectivity | Requires aldehyde precursor |
| Gabriel Synthesis | DMF, NaH, hydrazine | 50–65% | Avoids over-alkylation | Multi-step, low efficiency |
Scale-Up Considerations
Industrial applications favor reductive amination due to its scalability and minimal byproducts. For instance, patent data from highlights the use of THF and HMPA in analogous amine syntheses, though HMPA’s toxicity necessitates substitutes like DMPU.
Key Parameters :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and what reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves a nucleophilic substitution or reductive amination approach. For example, reacting 3-(trifluoromethyl)benzyl chloride with 2-methylpropylamine under inert conditions (N₂/Ar atmosphere) at 0–25°C, followed by HCl salt formation . Key steps include:
- Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/ether mixtures.
- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to benzyl chloride) and use catalysts like triethylamine to neutralize HCl byproducts .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of the phenyl ring, methylpropyl chain integration) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₂H₁₆F₃N⁺) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability in biological assays?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in aqueous buffers (pH 4–6 due to hydrochloride salt).
- Stability : Store at –20°C under desiccation; degrades in basic conditions (pH >8) via amine deprotonation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as serotonin receptors?
- Methodology :
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to 5-HT receptors (e.g., 5-HT1A/2A), leveraging the trifluoromethyl group’s hydrophobic interactions .
- QSAR Studies : Correlate substituent effects (e.g., methylpropyl chain length) with receptor affinity using datasets from analogous compounds .
Q. What strategies resolve contradictions in reported biological activities, such as conflicting cytotoxicity results across cell lines?
- Experimental Design :
- Dose-Response Curves : Test across a wide concentration range (nM–µM) in multiple cell lines (e.g., MCF-7, HEK293) to identify cell-type-specific effects .
- Mechanistic Studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., apoptosis vs. receptor-mediated signaling) .
Q. How can the compound’s metabolic stability be assessed for in vivo applications?
- In Vitro Assays :
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Challenges : Reduced yield due to exothermic reactions or byproduct formation.
- Solutions :
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and safer handling of intermediates .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How to design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?
- Approach :
- Analog Synthesis : Modify the methylpropyl chain (e.g., cyclopropyl or ethyl substitution) and trifluoromethyl position (C2/C4).
- Biological Testing : Prioritize assays for target selectivity (e.g., GPCR vs. kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
